2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol
Description
Structural Features and Molecular Properties 2-[2-(Propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol is a heterocyclic compound characterized by a cyclopentanol backbone fused to an imidazole ring substituted with an isopropyl group (propan-2-yl) at the 2-position. Its molecular formula is C11H18N2O, with a molecular weight of 194.28 g/mol (calculated from structural analogs in ). The hydroxyl group on the cyclopentane ring enhances polarity, while the isopropyl substituent contributes steric bulk and lipophilicity, influencing its solubility and biological interactions.
Such compounds are explored for pharmacological applications, particularly as enzyme inhibitors or antimicrobial agents, due to the imidazole moiety’s ability to mimic histidine residues in proteins .
Properties
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(2)11-12-6-7-13(11)9-4-3-5-10(9)14/h6-10,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCJSIYBKBJLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2CCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the cyclopentanol structure. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further modified to introduce the propan-2-yl group . The cyclopentanol structure can be synthesized through various organic reactions, including cyclization and reduction processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole-Cyclopentanol Derivatives
Unique Features of this compound
- Steric and Electronic Profile : The isopropyl group provides steric hindrance that may protect the imidazole ring from metabolic degradation, extending half-life in vivo .
- Dual Functionality : The hydroxyl group enables hydrogen bonding with biological targets (e.g., enzymes), while the imidazole ring facilitates π-π stacking or metal coordination .
- Comparative Stability: Unlike 2-(1H-imidazol-1-yl)ethanol, which is prone to oxidation, the cyclopentanol backbone in the target compound offers greater structural stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
